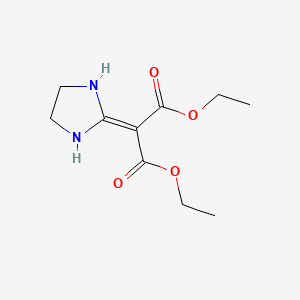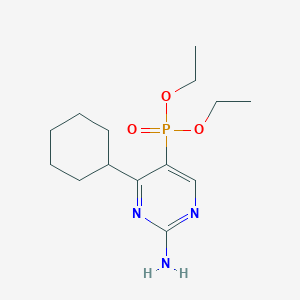
Diethyl (4-azidobutyl)boronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (4-azidobutyl)boronate is an organoboron compound that features a boron atom bonded to a diethyl group and a 4-azidobutyl group. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The azido group in this compound adds an additional layer of reactivity, making it a valuable intermediate in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (4-azidobutyl)boronate typically involves the reaction of diethylborane with 4-azidobutyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the boron center. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by palladium or nickel complexes to facilitate the formation of the boronate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Safety measures are crucial due to the presence of the azido group, which can be explosive under certain conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl (4-azidobutyl)boronate undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids or borates.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Boronic acids or borates.
Reduction: 4-aminobutyl derivatives.
Substitution: Various functionalized boronates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (4-azidobutyl)boronate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in cross-coupling reactions and click chemistry.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through bioorthogonal reactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique reactivity.
Mécanisme D'action
The mechanism of action of Diethyl (4-azidobutyl)boronate involves the interaction of the boron center with various nucleophiles and electrophiles. The boron atom, being electron-deficient, acts as a Lewis acid, facilitating the formation of new bonds. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable in medicinal chemistry and materials science.
Comparaison Avec Des Composés Similaires
Diethylborane: Lacks the azido group, making it less reactive in certain transformations.
4-Azidobutylboronic Acid: Contains a boronic acid group instead of a boronate ester, leading to different reactivity and applications.
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the azido functionality.
Uniqueness: Diethyl (4-azidobutyl)boronate is unique due to the presence of both the boronate ester and the azido group. This combination allows for a broader range of chemical transformations and applications, particularly in the synthesis of complex molecules and advanced materials.
Propriétés
Numéro CAS |
120986-87-0 |
|---|---|
Formule moléculaire |
C8H18BN3O2 |
Poids moléculaire |
199.06 g/mol |
Nom IUPAC |
4-azidobutyl(diethoxy)borane |
InChI |
InChI=1S/C8H18BN3O2/c1-3-13-9(14-4-2)7-5-6-8-11-12-10/h3-8H2,1-2H3 |
Clé InChI |
LXRUWNALMWQPHI-UHFFFAOYSA-N |
SMILES canonique |
B(CCCCN=[N+]=[N-])(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)
![4-[Di(propan-2-yl)amino]naphthalene-1-diazonium](/img/structure/B14290508.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)
![1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14290522.png)

![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)

![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)



